3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
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Overview
Description
3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a compound that belongs to the class of piperidine-2,6-dione derivatives. These compounds have garnered significant interest due to their potential therapeutic applications, particularly in the treatment of various diseases such as sickle cell disease and β-thalassemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with 4-methoxy-1-oxoisoindoline under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine-2,6-dione derivatives, which can have different pharmacological properties .
Scientific Research Applications
3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves the modulation of protein expression levels. It has been shown to reduce the expression of widely interspaced zinc finger motif (WIZ) protein and induce the expression of fetal hemoglobin (HbF) protein. These effects are beneficial in the treatment of sickle cell disease and β-thalassemia .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: 3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione, used in the treatment of multiple myeloma and other cancers.
Thalidomide: Another piperidine-2,6-dione derivative with immunomodulatory and anti-inflammatory properties.
Uniqueness
3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to modulate protein expression levels makes it particularly valuable in the treatment of genetic blood disorders .
Properties
IUPAC Name |
3-(7-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-20-11-4-2-3-8-9(11)7-16(14(8)19)10-5-6-12(17)15-13(10)18/h2-4,10H,5-7H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBNHDXKVNBHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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